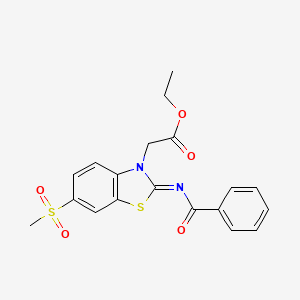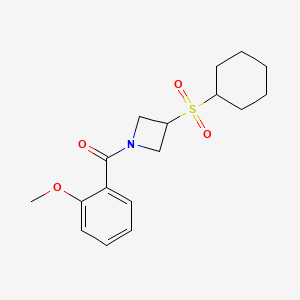
(3-(Cyclohexylsulfonyl)azetidin-1-yl)(2-methoxyphenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(3-(Cyclohexylsulfonyl)azetidin-1-yl)(2-methoxyphenyl)methanone is a useful research compound. Its molecular formula is C17H23NO4S and its molecular weight is 337.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Insights
Research has focused on the synthesis of azetidinone derivatives, highlighting their significance in medicinal chemistry due to their biological and pharmacological potencies. For example, a study detailed the synthesis of substituted azetidinones, demonstrating the potential of these compounds in drug development. The process involves condensation reactions and dehydrative annulation, resulting in compounds with varied biological activities (Jagannadham et al., 2019).
Biological Activities and Applications
Compounds related to azetidinones have shown a range of biological activities. For instance:
- Antibacterial and Antifungal Activities : Certain derivatives exhibit potent antimicrobial activities against gram-negative bacteria and have been evaluated for their stability to β-lactamases, indicating their potential as antibiotic agents (Haruo et al., 1988).
- Catalytic Asymmetric Addition : Enantiopure azetidinone derivatives have been developed for catalytic asymmetric addition to aldehydes, achieving high enantioselectivity. This underscores their utility in synthesizing chiral compounds, which are crucial in drug synthesis and development (Wang et al., 2008).
- Chemical Modification for Enhanced Activity : The chemical modification of sulfazecin to produce 4-methoxycarbonyl-2-azetidinone-1-sulfonic acid derivatives has resulted in compounds with improved antimicrobial activities, highlighting the value of structural modifications in enhancing drug efficacy (Kishimoto et al., 1984).
Properties
IUPAC Name |
(3-cyclohexylsulfonylazetidin-1-yl)-(2-methoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO4S/c1-22-16-10-6-5-9-15(16)17(19)18-11-14(12-18)23(20,21)13-7-3-2-4-8-13/h5-6,9-10,13-14H,2-4,7-8,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMQSSUGPYKNWBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)N2CC(C2)S(=O)(=O)C3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
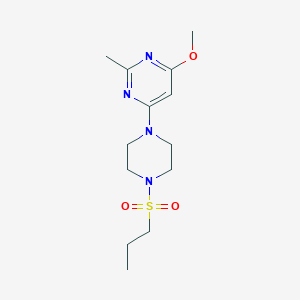
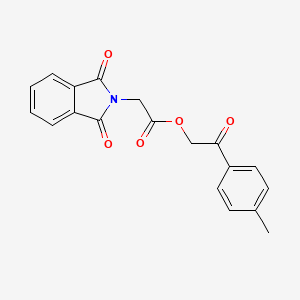
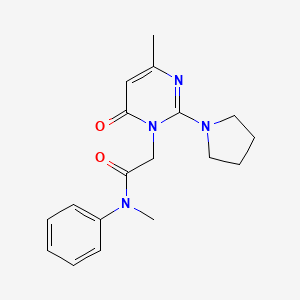
![(E)-3-(6-Chloroimidazo[1,2-a]pyridin-2-yl)-2-cyano-N-(2,6-dichlorophenyl)prop-2-enamide](/img/structure/B2416868.png)
![8-((3-(4-(Benzyloxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B2416869.png)
![N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2-(1-methyl-1H-indol-3-yl)acetamide](/img/structure/B2416873.png)
![N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2416874.png)
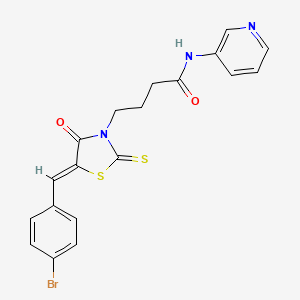
![2-[2-[(Z)-2-cyano-3-(2,4-difluoroanilino)-3-oxoprop-1-enyl]phenoxy]acetic acid](/img/structure/B2416877.png)
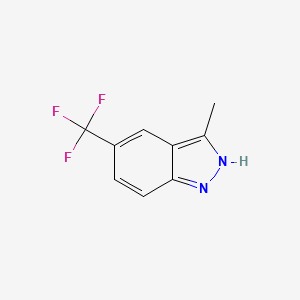
![Methyl (E)-4-[[1-(6-ethylpyrimidin-4-yl)piperidin-3-yl]amino]-4-oxobut-2-enoate](/img/structure/B2416879.png)
![2-{[6,8-dimethyl-2-(2-methylphenyl)-5,7-dioxo-5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidin-4-yl]sulfanyl}-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B2416880.png)
![4-(3-chlorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine](/img/structure/B2416884.png)
